Micheliolide

Descripción general

Descripción

Micheliolide es una lactona sesquiterpénica derivada de plantas como Magnolia grandiflora, Michelia compressa y Michelia champaca . Ha llamado la atención por sus potentes propiedades antiinflamatorias y anticancerígenas . This compound exhibe un amplio espectro de propiedades medicinales, convirtiéndolo en un candidato prometedor para el desarrollo de fármacos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Micheliolide puede sintetizarse a través de varios métodos, incluyendo la síntesis quimioenzimática. Un enfoque implica el uso de catalizadores P450 modificados genéticamente para la hidroxilación regio- y estereoespecífica de this compound en posiciones alifáticas específicas . Este método permite la diversificación tardía de la molécula, lo que posibilita la creación de nuevos análogos de this compound con mayor actividad biológica .

Métodos de producción industrial

La producción industrial de derivados de this compound implica modificaciones en las posiciones C2 y C14 utilizando métodos quimioenzimáticos . Estos métodos permiten la producción de derivados de this compound con propiedades farmacológicas mejoradas, lo que los hace adecuados para su uso como agentes anticancerígenos y antiinflamatorios .

Análisis De Reacciones Químicas

Tipos de reacciones

Micheliolide experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la molécula y mejorar su actividad biológica y propiedades farmacocinéticas .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones químicas de this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores . Las condiciones de reacción típicamente involucran temperaturas controladas y niveles de pH para asegurar que se logren las modificaciones deseadas .

Productos principales formados

Los productos principales formados a partir de las reacciones químicas de this compound incluyen sus derivados con modificaciones en posiciones específicas, como el grupo hidroxilo en la posición C4 . Estos derivados han mostrado una actividad significativa contra varias líneas celulares cancerosas, incluyendo la leucemia mieloide aguda .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Micheliolide exhibits potent anti-inflammatory effects, making it a candidate for treating neurodegenerative disorders. Research indicates that MCL can suppress lipopolysaccharide (LPS)-induced neuroinflammatory responses in microglial cells, which are pivotal in neuroinflammation and subsequent neuronal damage. The compound inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while also modulating key signaling pathways like NF-κB and Akt .

Case Study: Neuroprotection

A study demonstrated that MCL significantly reduced nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in LPS-stimulated BV2 microglial cells, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease and multiple sclerosis .

Antitumor Activity

This compound has shown remarkable efficacy against various cancer types, including acute myelogenous leukemia (AML), gliomas, and breast cancer. Its mechanism involves the activation of pyruvate kinase M2 (PKM2), which plays a crucial role in cancer cell metabolism and proliferation.

Data Table: Antitumor Efficacy of this compound

Therapeutic Potential in Inflammatory Bowel Disease

Recent studies indicate that this compound may be effective in treating inflammatory bowel disease (IBD) due to its ability to inhibit NF-κB activation and alleviate inflammation. In animal models, MCL demonstrated a reduction in colitis symptoms and associated carcinogenesis .

Case Study: Colitis Treatment

In a controlled study involving dextran sodium sulfate-induced colitis, MCL administration resulted in significant improvements in inflammation markers and histopathological scores compared to controls, highlighting its therapeutic potential for IBD .

Immunomodulatory Effects

This compound has been observed to modulate immune responses, enhancing the efficacy of immunotherapeutic agents. It has been shown to increase the sensitivity of cancer cells to immune-mediated destruction, particularly in the context of combination therapies with checkpoint inhibitors.

Clinical Trials and Future Directions

Currently, dimethylaminothis compound (DMAMCL), a pro-drug form of this compound, is undergoing clinical trials for various cancers, including glioblastoma. Its improved pharmacokinetic properties make it a promising candidate for further development .

Mecanismo De Acción

Micheliolide ejerce sus efectos a través de varios mecanismos:

Objetivos moleculares: This compound se dirige e inhibe la actividad de NF-κB, un regulador clave de la inflamación y la progresión del cáncer.

Vías involucradas: This compound modula varias vías de señalización, incluyendo las vías PI3K/Akt, MAPK y NF-κB Induce apoptosis en células cancerosas mediante la generación de especies reactivas de oxígeno y la detención del ciclo celular en diferentes fases.

Comparación Con Compuestos Similares

Micheliolide es único entre las lactonas sesquiterpénicas debido a su estabilidad y potente actividad biológica . Compuestos similares incluyen parthenolide y otras lactonas sesquiterpénicas, que también exhiben propiedades antiinflamatorias y anticancerígenas . La mayor estabilidad de this compound y su capacidad para dirigirse a múltiples vías de señalización lo convierten en un candidato prometedor para el desarrollo de fármacos .

Actividad Biológica

Micheliolide (MCL) is a natural compound derived from the plants Michelia compressa and Michelia champaca, classified as a sesquiterpene lactone. It has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.

This compound exhibits its biological effects through various mechanisms:

- Neuroprotection : MCL has been shown to suppress neuroinflammatory responses in microglial cells. In a study involving lipopolysaccharide (LPS)-activated BV2 microglia, MCL significantly reduced the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), along with cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound inhibited the activation of key signaling pathways including NF-κB and Akt, suggesting its potential as a neuroprotective agent in neurodegenerative disorders .

- Bone Health : Research indicates that MCL can prevent estrogen deficiency-induced bone loss. In an ovariectomized (OVX) mouse model, MCL treatment resulted in significant improvements in bone mass and microstructural parameters compared to untreated OVX mice. Specifically, MCL inhibited osteoclast formation and function, which are critical for bone resorption, without adversely affecting bone formation .

- Cancer Therapy : this compound demonstrates promising antitumor activity, particularly against acute myelogenous leukemia (AML). It enhances the sensitivity of cancer cells by irreversibly activating pyruvate kinase M2 (PKM2), a key enzyme involved in metabolic reprogramming during tumorigenesis. This interaction leads to increased tetramer formation of PKM2, promoting its activity while inhibiting cancer cell growth . Additionally, MCL has shown efficacy against various cancer types including gliomas and breast cancer .

Table 1: Biological Activities of this compound

Case Studies

- Neuroinflammation Study : In a pivotal study, MCL was administered to BV2 microglial cells stimulated with LPS. Results indicated a marked reduction in inflammatory mediators and activation of protective pathways. This suggests that MCL could be beneficial in treating neurodegenerative diseases characterized by chronic inflammation .

- Osteoporosis Model : In OVX mice treated with MCL, significant improvements were observed in bone density metrics such as bone volume/total volume (BV/TV) and trabecular thickness (Tb.Th). Histomorphometric analysis confirmed that MCL effectively mitigated excessive osteoclast activity without hindering osteoblast function, positioning it as a potential therapeutic agent for postmenopausal osteoporosis .

- Cancer Therapeutics : A study highlighted the ability of MCL to selectively activate PKM2 in leukemia cells, enhancing their sensitivity to treatment. This was corroborated by experiments showing reduced viability in drug-resistant leukemia cell lines when treated with MCL or its derivatives .

Propiedades

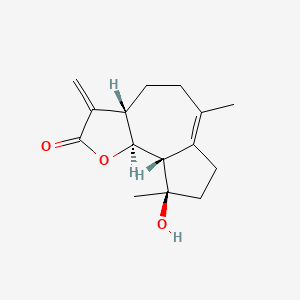

IUPAC Name |

(3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJAFOWISVMOJY-PWNZVWSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C2C3C(CC1)C(=C)C(=O)O3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331787 | |

| Record name | MICHELIOLIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68370-47-8 | |

| Record name | Micheliolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68370-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MICHELIOLIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.